![molecular formula C41H41N3O3 B13715362 Tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B13715362.png)
Tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an imidazole moiety, and a trityl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Trityl Group: The trityl group is introduced via a tritylation reaction, often using trityl chloride and a base.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The imidazole moiety and the piperidine ring are coupled together using a suitable coupling reagent, such as EDCI or DCC.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
Tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
科学的研究の応用
Tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Biological Research: The compound is used in studies to understand its interactions with biological systems and its potential as a drug candidate.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole moiety may interact with enzymes or receptors, while the trityl group may enhance the compound’s stability and binding affinity. The piperidine ring may contribute to the compound’s overall conformation and reactivity.
類似化合物との比較
Similar Compounds
Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate: This compound features a similar piperidine ring and tert-butyl group but has a different substituent on the phenyl ring.
Tert-butyl 4-[3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate: This compound features a similar piperidine ring and tert-butyl group but has a different substituent on the prop-2-enoyl group.
Uniqueness
Tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate is unique due to the presence of the trityl group and the imidazole moiety, which confer specific chemical and biological properties. The combination of these functional groups makes the compound a valuable tool in various research applications.
特性
分子式 |
C41H41N3O3 |
|---|---|
分子量 |
623.8 g/mol |
IUPAC名 |
tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C41H41N3O3/c1-40(2,3)47-39(46)43-27-25-32(26-28-43)38(45)24-23-31-15-13-14-22-36(31)37-29-44(30-42-37)41(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-24,29-30,32H,25-28H2,1-3H3 |
InChIキー |
QCANIPSWTNCRNV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C=CC2=CC=CC=C2C3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


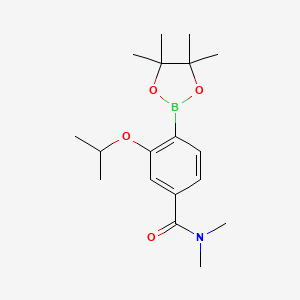

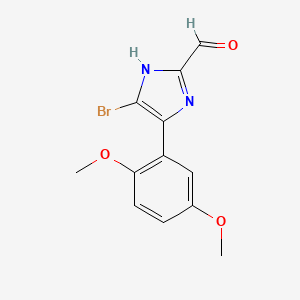
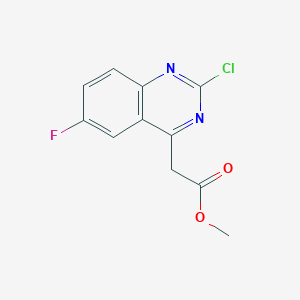
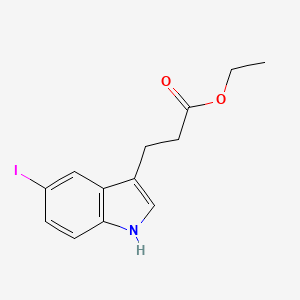
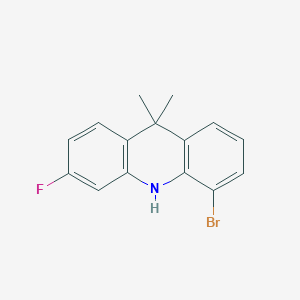
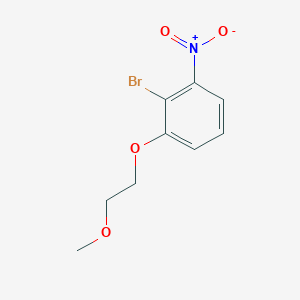
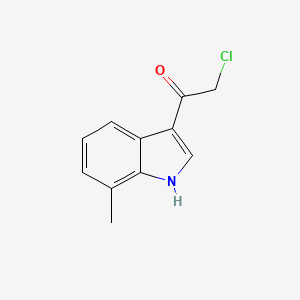
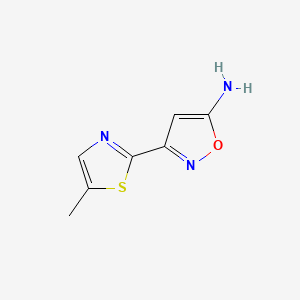
![Isopropyl [(trans-4-Aminocyclohexyl)methyl]carbamate](/img/structure/B13715334.png)

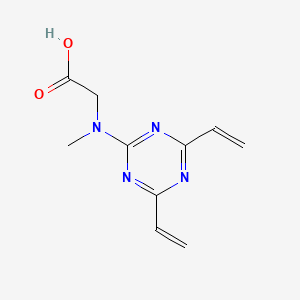
![Methyl (S)-2-[(R)-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate](/img/no-structure.png)

